molecular formula C15H21NO3 B458907 N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide CAS No. 713111-42-3

N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Cat. No.: B458907
CAS No.: 713111-42-3
M. Wt: 263.33g/mol
InChI Key: YLZVQWIPUXUPFW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide is an organic compound belonging to the class of benzo-1,4-dioxanes. These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide typically involves the reaction of 1,4-benzodioxane-6-amine with tert-butyl acrylate under specific conditions. The reaction is carried out in the presence of a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the tert-butyl group and the 1,4-benzodioxane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

713111-42-3

Molecular Formula

C15H21NO3

Molecular Weight

263.33g/mol

IUPAC Name

N-tert-butyl-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide

InChI

InChI=1S/C15H21NO3/c1-15(2,3)16-14(17)9-8-11-10-18-12-6-4-5-7-13(12)19-11/h4-7,11H,8-10H2,1-3H3,(H,16,17)

InChI Key

YLZVQWIPUXUPFW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CCC1COC2=CC=CC=C2O1

Canonical SMILES

CC(C)(C)NC(=O)CCC1COC2=CC=CC=C2O1

Origin of Product

United States

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